molecular formula C12H12FN3O2S B6069111 2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-fluorophenyl)acetamide

2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-fluorophenyl)acetamide

Cat. No. B6069111
M. Wt: 281.31 g/mol
InChI Key: QAEUKTMTLKSPED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-fluorophenyl)acetamide, also known as EF24, is a synthetic compound that has gained attention in recent years for its potential therapeutic applications. EF24 belongs to the family of chalcones, which are natural compounds found in various plants and have been shown to possess anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-fluorophenyl)acetamide exerts its biological effects through multiple mechanisms of action. 2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-fluorophenyl)acetamide has been shown to inhibit the activity of NF-κB, a transcription factor involved in the regulation of inflammation and cell survival. 2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-fluorophenyl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. 2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-fluorophenyl)acetamide has also been shown to inhibit the activity of Nrf2, a transcription factor involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-fluorophenyl)acetamide has been shown to possess various biochemical and physiological effects in animal models and in vitro studies. 2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-fluorophenyl)acetamide has been shown to reduce oxidative stress and inflammation, as well as inhibit the growth and proliferation of cancer cells. 2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-fluorophenyl)acetamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-fluorophenyl)acetamide has several advantages for lab experiments, including its synthetic accessibility, low toxicity, and ability to target multiple signaling pathways. However, 2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-fluorophenyl)acetamide has some limitations, including its poor solubility in water and its instability in biological fluids.

Future Directions

For 2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-fluorophenyl)acetamide research include further investigation of its therapeutic potential in cancer, inflammation, and neurodegenerative diseases. Additional studies are needed to determine the optimal dosage and administration of 2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-fluorophenyl)acetamide, as well as its safety and efficacy in human clinical trials. 2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-fluorophenyl)acetamide also has potential applications in other areas of research, such as cardiovascular disease and diabetes, which warrant further investigation.

Synthesis Methods

2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-fluorophenyl)acetamide can be synthesized through a multistep process involving the reaction of 5-ethyl-2-nitro-1,3,4-oxadiazole with 4-fluorobenzaldehyde, followed by reduction and thiolation of the resulting intermediate. The final product is obtained through a purification process involving recrystallization.

Scientific Research Applications

2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-fluorophenyl)acetamide has been shown to have potential therapeutic applications in various areas of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-fluorophenyl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. 2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-fluorophenyl)acetamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy.
In inflammation research, 2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-fluorophenyl)acetamide has been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines and reducing the activation of NF-κB, a transcription factor involved in the regulation of inflammation. 2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-fluorophenyl)acetamide has also been shown to reduce oxidative stress and protect against tissue damage in animal models of inflammation.
In neurodegenerative disease research, 2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-fluorophenyl)acetamide has been shown to possess neuroprotective properties by reducing oxidative stress and inflammation in animal models of Alzheimer's disease and Parkinson's disease. 2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-fluorophenyl)acetamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

properties

IUPAC Name

2-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O2S/c1-2-11-15-16-12(18-11)19-7-10(17)14-9-5-3-8(13)4-6-9/h3-6H,2,7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAEUKTMTLKSPED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)SCC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49717909
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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